molecular formula C30H40O7 B11929270 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid

Cat. No.: B11929270
M. Wt: 512.6 g/mol
InChI Key: YBFMHFRKIFVPJA-LRGPFVJBSA-N
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Description

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a lanostane-type triterpenoid compound. It is isolated from the fungus Antrodia camphorata, which is known for its medicinal properties. This compound has garnered interest due to its potential anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation reactions to introduce the oxo groups at positions 3, 11, 15, and 23. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Antrodia camphorata remains a viable method. This involves solvent extraction followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields .

Major Products

The major products formed from these reactions are typically derivatives with modified functional groups, which can exhibit different biological activities. For example, reduction of the oxo groups can lead to hydroxylated derivatives with enhanced solubility .

Scientific Research Applications

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing new triterpenoid derivatives.

    Biology: Studied for its role in modulating biological pathways, particularly those involved in inflammation and cancer.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules. Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is unique due to its specific oxo group arrangement, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1

InChI Key

YBFMHFRKIFVPJA-LRGPFVJBSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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